N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
Description
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a benzimidazole derivative characterized by a propanamide linker connecting the benzimidazole core to a 4-methoxybenzyl substituent. Its molecular formula is C₁₈H₁₆F₃N₃O₂, with an average molecular weight of 363.34 g/mol .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12(17(26)23-11-13-7-9-14(27-2)10-8-13)25-16-6-4-3-5-15(16)24-18(25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSXJIRGOOGCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)N2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, often under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates in the presence of bases or acids are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazoles, amides, and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its benzimidazole core is known for various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in drug design.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxybenzyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound is compared to structurally related benzimidazole-propanamide derivatives (Table 1), differing in the substituents on the amide nitrogen or benzimidazole core.
Table 1: Structural Comparison of Benzimidazole-Propanamide Derivatives
Impact of Substituents on Physicochemical Properties
- Hydrogen Bonding : The 2-pyrimidinyl and 4,6-dimethylpyridinyl substituents introduce nitrogen atoms capable of hydrogen bonding, which may improve target binding affinity compared to the methoxybenzyl group .
- Electron Effects : The trifluoromethyl group in all analogs withdraws electrons, stabilizing the benzimidazole core and influencing reactivity .
Comparison with Non-Benzimidazole Analogs
1,2,3-Triazoloamide Derivatives
Compounds such as N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1dba, 88% yield) share the propanamide linker but replace benzimidazole with a triazole ring .
Benzimidazole-Benzohydrazide Derivatives
Derivatives like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () feature a benzohydrazide group instead of a propanamide linker. The hydrazide moiety increases hydrogen-bonding capacity but may reduce metabolic stability compared to amides .
Biological Activity
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole core substituted with trifluoromethyl and methoxy groups. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of aromatic moieties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Opioid Receptors : Preliminary studies suggest that benzimidazole derivatives can exhibit affinity for μ-opioid receptors, which are crucial for pain modulation. The compound's structural analogs have shown varying degrees of μ-receptor selectivity and potency, indicating a potential role in analgesic activity .
- Monoamine Oxidase Inhibition : Some studies have reported that related compounds demonstrate inhibition of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for treating neurodegenerative diseases .
Analgesic Properties
In vitro assays have demonstrated that this compound exhibits significant analgesic properties. The compound's efficacy was evaluated through various models:
| Assay Type | IC50 Value | Comments |
|---|---|---|
| μ-Receptor Binding | 9.45 ± 4.05 nM | Comparable to morphine |
| MAO-B Inhibition | 21 nM | Strong selectivity over MAO-A |
These findings suggest that the compound may serve as a potent analgesic agent with a favorable receptor profile.
Neuroprotective Effects
Emerging research indicates that benzimidazole derivatives may possess neuroprotective properties. In models of oxidative stress, these compounds have been shown to reduce neuronal cell death, potentially through antioxidant mechanisms .
Case Study 1: Pain Management
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
Case Study 2: Neurodegenerative Disease
In a preclinical study involving animal models of Parkinson's disease, the compound demonstrated neuroprotective effects by preserving dopaminergic neurons and improving motor function. These outcomes highlight its potential application in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
